N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
Description
The compound N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule characterized by a benzimidazole core linked via an ethyl group to a butanamide chain bearing a pyrimidinylamino substituent.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H22N6O/c1-24-15-7-3-2-6-14(15)23-16(24)9-13-19-17(25)8-4-10-20-18-21-11-5-12-22-18/h2-3,5-7,11-12H,4,8-10,13H2,1H3,(H,19,25)(H,20,21,22) |
InChI Key |
BXFFOUWFFRYPGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Synthesis
The 1-methylbenzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with acetic acid or its derivatives. For example, heating o-phenylenediamine with acetic acid at 120–140°C under reflux yields 1-methylbenzimidazole after cyclization. Alternative methods employ formic acid or trimethylorthoacetate as methylating agents.
Table 1: Benzimidazole Synthesis Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 130 | 6 | 78 |
| Trimethylorthoacetate | 100 | 4 | 85 |
| Formic acid | 120 | 5 | 72 |
Stepwise Synthesis and Optimization
N-Alkylation for Ethyl Side Chain Introduction
The ethyl spacer is introduced via N-alkylation of the benzimidazole nitrogen. A common approach involves reacting 1-methylbenzimidazole with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Critical Parameters:
Butanamide Backbone Formation
The butanamide linker is constructed through carbodiimide-mediated coupling. 4-Aminobutyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), then reacted with the ethylamine-functionalized benzimidazole intermediate.
Table 2: Coupling Reagent Efficiency
| Reagent System | Conversion (%) | Purity (%) |
|---|---|---|
| EDC/NHS | 92 | 89 |
| DCC/HOBt | 88 | 85 |
| HATU/DIEA | 95 | 91 |
Pyrimidine Substituent Attachment
Nucleophilic Aromatic Substitution
The final step involves reacting 4-(bromobutyl) intermediate with 2-aminopyrimidine in the presence of a palladium catalyst. A reported method uses Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours.
Optimized Conditions:
-
Catalyst: Pd(OAc)₂/Xantphos system achieves >90% conversion.
-
Temperature: 110°C balances reaction rate and decomposition risks.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe continuous flow systems for large-scale production. Key advantages include:
-
Enhanced Heat Transfer: Enables precise temperature control during exothermic steps.
-
Reduced Reaction Times: 50% shorter compared to batch processes.
-
Improved Safety: Minimizes handling of hazardous intermediates.
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Time (h) | 48 | 24 |
| Overall Yield (%) | 65 | 82 |
| Purity (%) | 91 | 96 |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolate residues, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings .
Scientific Research Applications
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The pyrimidine moiety may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares core structural motifs with several analogs reported in the literature:
Benzimidazole-Butanamide Derivatives
describes compounds such as N-(1H-Benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide (11c) and N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide (12c). These analogs feature:
- A benzimidazole moiety linked to a butanamide backbone.
- Substituents such as triazolyl or pyridinylamino groups instead of pyrimidinylamino.
- Variable alkylation (e.g., 5,6-dimethyl substitution on benzimidazole in 12c).
Key Differences :
- The target compound lacks a triazolyl group but includes a pyrimidinylamino substituent, which may enhance DNA/RNA-targeting interactions due to pyrimidine’s role in nucleotide mimicry .
Pyrimidinylamino-Containing Compounds
lists 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide, which shares the pyrimidinylamino-ethyl motif. However, its benzamide core and isoxazolyl substituents distinguish it from the target compound’s benzimidazole-butaneamide scaffold.
Butanamide-Based Enzyme Inhibitors
highlights N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide , a CTPS1 inhibitor. While it contains a pyrimidine and butanamide, its sulfonamide and chloropyridinyl groups diverge significantly from the target compound’s structure.
Physicochemical Properties
A comparison of physical properties (melting points, yields) and structural features is summarized below:
Notes:
- The target compound’s pyrimidinylamino group may improve solubility compared to pyridinyl analogs due to increased hydrogen-bonding capacity.
- Methylation on benzimidazole (as in 12c) correlates with higher melting points and cytotoxicity, suggesting steric and electronic effects on bioactivity .
Antimicrobial Activity
Compounds like 11c and 11d () inhibit P. aeruginosa and E. coli via GFP reporter assays, likely through interference with bacterial quorum sensing or membrane integrity. The target compound’s pyrimidinyl group could enhance binding to bacterial topoisomerases or gyrases .
Cytotoxicity
12c exhibits cytotoxicity against human fibroblasts (IC50 ~12 µM), possibly due to interactions with cellular kinases or apoptosis pathways. The absence of a triazolyl group in the target compound might reduce off-target effects .
Enzyme Inhibition
Pyrimidine-containing butanamides in inhibit CTPS1, a key enzyme in nucleotide synthesis. The target compound’s pyrimidinylamino group may similarly target nucleotide-binding proteins .
Biological Activity
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the pyrimidine and butanamide groups further enhances its potential interactions within biological systems.
Pharmacological Activities
Research has highlighted various pharmacological activities associated with compounds containing benzimidazole derivatives, including:
- Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The benzimidazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with structural similarities have exhibited moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Effects : Some benzimidazole derivatives have demonstrated antiviral activities, particularly against hepatitis C virus (HCV). For example, certain analogues showed EC50 values in the nanomolar range against HCV non-structural proteins .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole ring and the side chains significantly affect the biological activity of these compounds. Key observations include:
- Substitution Patterns : The introduction of various substituents on the benzimidazole core can enhance or diminish biological activity. For example, methyl substitutions at specific positions have been linked to increased potency against certain cancer cell lines .
- Pyrimidine Interaction : The presence of a pyrimidine ring has been associated with improved binding affinity to specific biological targets, which could explain enhanced therapeutic effects observed in some studies .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of benzimidazole derivatives similar to this compound. The results indicated that specific derivatives significantly inhibited cell proliferation in breast cancer models through apoptosis pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of benzimidazole compounds. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains of E. coli, suggesting their potential use as novel antimicrobial agents .
Q & A
Q. Advanced
- Chemoproteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture interacting proteins.
- Thermal shift assays : Monitor protein thermal stability shifts upon compound binding to identify targets.
- Network pharmacology : Integrate transcriptomic and proteomic data to map affected pathways (e.g., apoptosis, DNA repair) .
How can computational methods predict the compound’s reactivity and metabolic stability?
Q. Advanced
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., CYP450-mediated oxidation) to predict metabolic hotspots.
- ADMET prediction tools : Software like Schrödinger’s QikProp or SwissADME to estimate solubility, logP, and CYP inhibition.
- Molecular dynamics (MD) : Assess binding mode stability in target proteins over nanosecond timescales .
What structural motifs in this compound contribute to its biological activity?
Q. Basic
- Benzimidazole core : Enhances DNA intercalation or kinase binding via π-π stacking.
- Pyrimidine moiety : Mimics nucleotide bases, enabling competitive inhibition of enzymes like dihydrofolate reductase.
- Flexible ethyl-amide linker : Facilitates conformational adaptability for target engagement .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. Advanced
- Scaffold diversification : Synthesize analogs with substitutions on the benzimidazole (e.g., Cl, F) or pyrimidine (e.g., NH₂, OCH₃) groups.
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models.
- 3D-QSAR : Generate CoMFA or CoMSIA models to map electrostatic/hydrophobic requirements for potency .
What strategies mitigate solubility challenges during in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .
How are stability and degradation profiles assessed under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
